molecular formula C14H18N2OS B4794658 N'-bicyclo[2.2.1]hept-2-ylidene-5-ethyl-3-thiophenecarbohydrazide

N'-bicyclo[2.2.1]hept-2-ylidene-5-ethyl-3-thiophenecarbohydrazide

Cat. No. B4794658
M. Wt: 262.37 g/mol
InChI Key: UPWMGETVMXCFRT-SQFISAMPSA-N
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Description

N-bicyclo[2.2.1]hept-2-ylidene-5-ethyl-3-thiophenecarbohydrazide is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential applications as a drug candidate. This compound has been found to possess several interesting properties that make it a promising candidate for further research.2.1]hept-2-ylidene-5-ethyl-3-thiophenecarbohydrazide.

Mechanism of Action

The exact mechanism of action of N-bicyclo[2.2.1]hept-2-ylidene-5-ethyl-3-thiophenecarbohydrazide is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins that are involved in the disease process. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory process.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-2-ylidene-5-ethyl-3-thiophenecarbohydrazide has been found to have several biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and improve cognitive function. It has also been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-bicyclo[2.2.1]hept-2-ylidene-5-ethyl-3-thiophenecarbohydrazide in lab experiments is its potential applications in the field of medicinal chemistry. It has been found to possess several interesting properties that make it a promising candidate for further research. However, one of the limitations is that the exact mechanism of action is not fully understood, which makes it difficult to predict its efficacy in clinical trials.

Future Directions

There are several future directions for research on N-bicyclo[2.2.1]hept-2-ylidene-5-ethyl-3-thiophenecarbohydrazide. One direction is to further investigate its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential applications in the treatment of viral infections. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective drug candidates based on this compound.
In conclusion, N-bicyclo[2.2.1]hept-2-ylidene-5-ethyl-3-thiophenecarbohydrazide is a promising chemical compound that has potential applications in the field of medicinal chemistry. Its anti-inflammatory, anti-tumor, and anti-viral activities make it a promising candidate for further research. However, further research is needed to fully understand its mechanism of action and to develop more effective drug candidates based on this compound.

Scientific Research Applications

N-bicyclo[2.2.1]hept-2-ylidene-5-ethyl-3-thiophenecarbohydrazide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess several interesting properties such as anti-inflammatory, anti-tumor, and anti-viral activities. It has also been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-[(Z)-2-bicyclo[2.2.1]heptanylideneamino]-5-ethylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-2-12-7-11(8-18-12)14(17)16-15-13-6-9-3-4-10(13)5-9/h7-10H,2-6H2,1H3,(H,16,17)/b15-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWMGETVMXCFRT-SQFISAMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NN=C2CC3CCC2C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=CS1)C(=O)N/N=C\2/CC3CCC2C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(2Z)-bicyclo[2.2.1]hept-2-ylidene]-5-ethylthiophene-3-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-bicyclo[2.2.1]hept-2-ylidene-5-ethyl-3-thiophenecarbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-bicyclo[2.2.1]hept-2-ylidene-5-ethyl-3-thiophenecarbohydrazide
Reactant of Route 3
Reactant of Route 3
N'-bicyclo[2.2.1]hept-2-ylidene-5-ethyl-3-thiophenecarbohydrazide
Reactant of Route 4
N'-bicyclo[2.2.1]hept-2-ylidene-5-ethyl-3-thiophenecarbohydrazide
Reactant of Route 5
N'-bicyclo[2.2.1]hept-2-ylidene-5-ethyl-3-thiophenecarbohydrazide
Reactant of Route 6
N'-bicyclo[2.2.1]hept-2-ylidene-5-ethyl-3-thiophenecarbohydrazide

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